
2,2-Dimethylpropane-1,3-diol;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct compounds that can form a polymer when combined It is a white crystalline solid that is highly soluble in waterWhen these two compounds are polymerized, they form a polyester that has various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating the intermediate hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Hexanedioic acid is typically produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Industrial Production Methods
The industrial production of 2,2-Dimethylpropane-1,3-diol involves the hydrogenation of hydroxypivaldehyde, while hexanedioic acid is produced through the oxidation of cyclohexane. These processes are optimized for high yield and purity to meet industrial demands .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including esterification, oxidation, and polymerization. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents . Hexanedioic acid primarily undergoes reactions typical of carboxylic acids, such as esterification and amidation .
Common Reagents and Conditions
Common reagents for the reactions involving 2,2-Dimethylpropane-1,3-diol include inorganic acids, carboxylic acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained . Hexanedioic acid reactions often involve alcohols and amines under acidic or basic conditions .
Major Products Formed
The major products formed from the reactions of 2,2-Dimethylpropane-1,3-diol include esters, aldehydes, and acids. For hexanedioic acid, the major products are esters and amides .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropane-1,3-diol is used in the synthesis of polyesters, paints, lubricants, and plasticizers. It is also employed in the protection of carbonyl groups in organic synthesis . Hexanedioic acid is a key component in the production of nylon and is also used in the manufacture of polyurethanes, plasticizers, and as a food additive .
Wirkmechanismus
The mechanism of action for 2,2-Dimethylpropane-1,3-diol involves its ability to form stable esters and protect carbonyl groups. It enhances the stability of polyesters towards heat, light, and water by forming strong ester bonds . Hexanedioic acid acts as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane: Another polyol used in the production of polyesters and polyurethanes.
Pentaerythritol: A polyol used in the manufacture of alkyd resins and explosives.
Trimethylolethane: Used in the production of synthetic lubricants and coatings
Uniqueness
2,2-Dimethylpropane-1,3-diol is unique due to its high stability and resistance to oxidation and hydrolysis, making it ideal for applications requiring durability and longevity . Hexanedioic acid is unique for its role in nylon production and its versatility in forming various industrially important compounds .
Eigenschaften
CAS-Nummer |
70247-79-9 |
|---|---|
Molekularformel |
C11H22O6 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
27925-07-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)

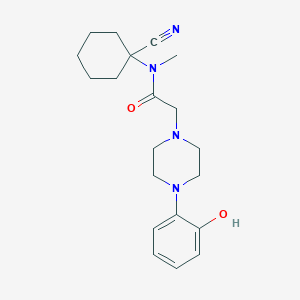
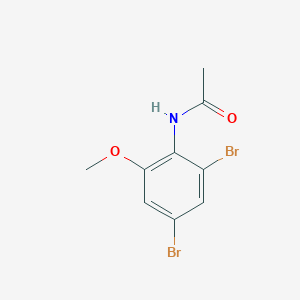
![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
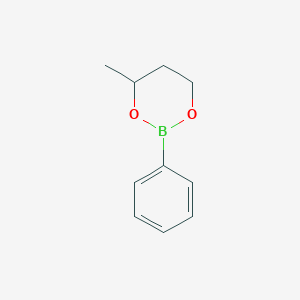
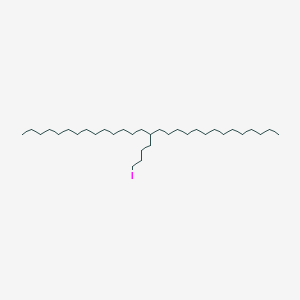
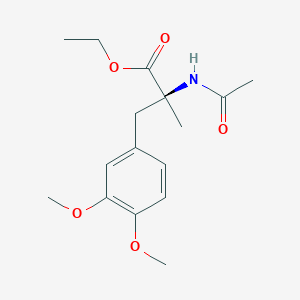
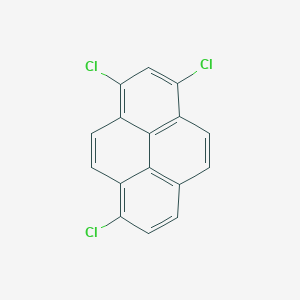
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
